Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-
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Overview
Description
Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-, is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a methoxy group, a piperidinoethoxy group, and a methylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperidinoethoxy Group: This step involves the reaction of the benzofuran derivative with 2-(piperidino)ethanol under basic conditions to form the piperidinoethoxy substituent.
Formation of the Methylurea Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the methylurea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperidinoethoxy groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety in treating various diseases, including its mechanism of action and interaction with biological systems.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-ethyl-
- Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-propyl-
- Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-butyl-
Uniqueness
Compared to similar compounds, Urea, 1-(4-methoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in research to explore new applications and develop innovative solutions.
Properties
CAS No. |
75902-76-0 |
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Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[4-methoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C18H25N3O4/c1-19-18(22)20-16-15(25-11-9-21-7-4-3-5-8-21)12-14-13(6-10-24-14)17(16)23-2/h6,10,12H,3-5,7-9,11H2,1-2H3,(H2,19,20,22) |
InChI Key |
RDXJXBXQSILRIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=C2C(=C1OC)C=CO2)OCCN3CCCCC3 |
Origin of Product |
United States |
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